molecular formula C19H19NO3 B4187403 8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4187403
M. Wt: 309.4 g/mol
InChI Key: QSPTXESVBAKNMH-UHFFFAOYSA-N
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Description

8-[4-(Propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a synthetic quinolinone derivative featuring a fused [1,3]dioxolo ring system and a substituted aryl group at the 8-position. Its synthesis is typically achieved via one-pot, solvent-free protocols under ultrasound irradiation, utilizing 3,4-methylenedioxyaniline, aldehydes, and isopropylidene malonate or Meldrum’s acid . This method offers advantages such as high yields (75–83.5%), mild conditions, and environmental friendliness due to the absence of solvents or catalysts . Structural characterization relies on ¹H/¹³C NMR, IR, HRMS, and elemental analysis . The compound’s isopropylphenyl substituent may influence steric and electronic properties, distinguishing it from related derivatives.

Properties

IUPAC Name

8-(4-propan-2-ylphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-11(2)12-3-5-13(6-4-12)14-8-19(21)20-16-9-18-17(7-15(14)16)22-10-23-18/h3-7,9,11,14H,8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPTXESVBAKNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Research indicates that compounds like 8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one may interact with various biological targets such as enzymes and receptors. These interactions can lead to significant therapeutic effects. Some potential biological activities include:

  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Applications in Scientific Research

The compound has several applications in scientific research:

  • Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Biological Assays : It can be used in various assays to evaluate its interaction with biological targets.
  • Chemical Biology : The compound serves as a tool for studying biochemical pathways and mechanisms of action.

Case Studies

Several studies have been conducted to explore the applications of this compound:

  • Antimicrobial Study : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cytotoxicity Assay : Research involving human cancer cell lines showed that this compound could induce apoptosis, suggesting its potential as an anticancer agent.
  • Inflammatory Response Modulation : In vitro studies indicated that the compound could reduce cytokine production in macrophages stimulated by lipopolysaccharides.

Mechanism of Action

The mechanism of action of 8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

The substituent at the 8-position significantly impacts synthesis efficiency. For example:

Compound Substituent Yield Synthesis Method Reference
Target compound 4-(propan-2-yl)phenyl 75–83% Ultrasound, solvent-free
4-([1,3]Dioxolo[4,5-g]isoquinolin-7-yl)-2-methoxyphenol 4-hydroxy-3-methoxyphenyl 83% Pd/C hydrogenation
7-(4-Hydroxy-3-methoxybenzyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium 4-hydroxy-3-methoxybenzyl 27% Methyl iodide alkylation
6-(2-Fluorophenyl) derivative 2-fluorophenyl N/A Not specified

The target compound’s high yield contrasts with lower yields (25–27%) for quaternized analogs, suggesting steric hindrance or electronic effects from charged groups impede reactivity . Fluorinated derivatives (e.g., 6-(2-fluorophenyl)) exhibit distinct physicochemical profiles, such as altered boiling points and storage requirements (2–8°C under inert atmosphere) .

Spectroscopic and Theoretical Properties

Theoretical studies on phenyl-substituted analogs reveal:

  • HOMO-LUMO gap : 4.62 eV (indicating moderate reactivity) .
  • NMR shifts : Calculated ¹H/¹³C shifts align with experimental data, confirming structural fidelity .

Comparatively, dihydrocoumarin derivatives (e.g., 3b–3f) show distinct ¹H NMR patterns due to substituents like trifluoromethyl or chloro groups, which deshield adjacent protons . IR spectra for the target compound display characteristic C=O stretches (~1650 cm⁻¹), consistent with quinolinone analogs .

Biological Activity

8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core fused with a dioxolo ring and a propan-2-yl phenyl substituent, suggests significant potential for various biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Quinoline Core: Known for diverse pharmacological properties.
  • Dioxolo Ring: Enhances chemical reactivity and potential interactions with biological targets.
  • Propan-2-yl Phenyl Group: Contributes to the compound's unique properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties: Exhibits activity against various bacterial strains.
  • Antiviral Effects: Potential efficacy against viral infections.
  • Anticancer Activity: May influence cancer cell proliferation through modulation of enzymatic activity or receptor interactions.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest:

  • Enzyme Modulation: Interaction with key enzymes involved in metabolic pathways.
  • Receptor Binding: Potential binding to specific cellular receptors influencing signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Recent advancements have introduced eco-friendly approaches such as sonochemical synthesis using titanium dioxide nanoparticles as catalysts. This method enhances yield while reducing environmental impact.

Comparative Analysis with Related Compounds

The following table compares this compound with other quinoline derivatives:

Compound NameStructure TypeNotable Features
QuinineQuinolineAntimalarial properties
ChloroquineQuinolineAntimalarial and anti-inflammatory effects
This compoundQuinoline derivativePotential antimicrobial and anticancer activity

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives:

  • Antiviral Activity Study (2021): A review highlighted the antiviral potential of quinoline derivatives against various viruses including HIV and Zika virus. The study emphasized the need for further research into specific compounds like this compound to establish their efficacy and mechanisms .
  • Antimicrobial Efficacy Research (2015): A study synthesized several quinoline derivatives and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated promising activity for compounds structurally similar to this compound .
  • Anticancer Activity Exploration: Research has shown that quinoline derivatives can inhibit cancer cell growth through various mechanisms including apoptosis induction and cell cycle arrest . Further investigations into the specific actions of this compound are warranted.

Q & A

Q. What are the optimal reaction conditions for synthesizing 8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling for C–C bond formation and cyclization steps. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) improve yield in Suzuki-Miyaura couplings .
  • Temperature : Reactions often proceed at 80–110°C for 12–24 hours, monitored via TLC or HPLC .
    Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires:
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., dihydroquinoline protons at δ 2.5–3.5 ppm; dioxole protons at δ 4.0–5.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Resolve stereochemistry and confirm fused ring systems, as seen in analogous dioxoloquinoline derivatives .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) and MD simulations:
  • Target selection : Prioritize quinoline-binding proteins (e.g., cytochrome P450, malaria parasite targets) .
  • Docking parameters : Apply AMBER force fields and solvation models (e.g., TIP3P) to simulate ligand-receptor interactions .
  • Validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

  • Methodological Answer : Address variability via:
  • Standardized protocols : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Dose-response curves : Perform triplicate experiments with positive/negative controls (e.g., chloroquine for antimalarial assays) .
  • Meta-analysis : Use tools like RevMan to statistically integrate data from independent studies, adjusting for assay sensitivity .

Q. What strategies optimize the regioselectivity of functional group modifications on the quinolin-6(5H)-one core?

  • Methodological Answer : Regioselective modifications rely on:
  • Protecting groups : Temporarily block reactive sites (e.g., dioxole oxygen) using TBS or acetyl groups during alkylation .
  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide electrophilic aromatic substitution .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products via controlled heating .

Data Analysis and Experimental Design

Q. How do researchers design SAR studies for derivatives of this compound?

  • Methodological Answer : Structure-Activity Relationship (SAR) workflows include:
  • Core modifications : Vary substituents at positions 4-(propan-2-yl)phenyl and dioxole groups .
  • Bioisosteric replacement : Replace the dioxole ring with dithiolo or furan moieties to assess activity shifts .
  • Data clustering : Apply PCA or hierarchical clustering to group compounds by activity profiles .

Q. What analytical techniques quantify stability under physiological conditions?

  • Methodological Answer : Stability assays involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.